3,4-Dibromo-5-nitro-1H-pyrazole
Overview
Description
4,5-Dibromo-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and nitro groups in 3,4-Dibromo-5-nitro-1H-pyrazole makes it a valuable intermediate in the synthesis of various complex molecules.
Scientific Research Applications
4,5-Dibromo-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceutical agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Safety and Hazards
Future Directions
The future directions for 4,5-dibromo-3-nitro-1H-pyrazole could involve further exploration of its synthesis, properties, and potential applications. For instance, a recent study described a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This could open up new possibilities for the synthesis and functionalization of pyrazole derivatives.
Mechanism of Action
Pharmacokinetics
Some properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-5-nitro-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and nitro group facilitate its binding to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can induce changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atoms and nitro group enable it to form strong interactions with the active sites of enzymes, leading to their inhibition. Additionally, this compound can interact with transcription factors, thereby influencing gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects underscore the importance of determining the optimal dosage for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria, affecting mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-nitro-1H-pyrazole typically involves the bromination of 3-nitro-1H-pyrazole. One common method includes the treatment of 3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of 4,5-disubstituted pyrazoles.
Reduction: Formation of 4,5-dibromo-3-amino-1H-pyrazole.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-pyrazole: Lacks the nitro group, leading to different reactivity and applications.
4,5-Dichloro-3-nitro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
3-Nitro-1H-pyrazole: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness
4,5-Dibromo-3-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and make it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
3,4-dibromo-5-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDUHJKOCRBBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547293 | |
Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104599-37-3 | |
Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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